![molecular formula C9H10N2O2 B599234 6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 136842-80-3](/img/structure/B599234.png)

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

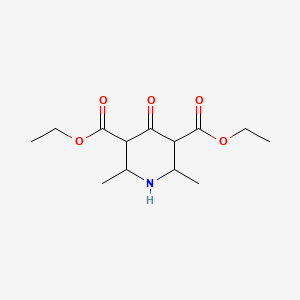

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, commonly known as HPP-4382, is a chemical compound that has gained significant attention for its potential use in scientific research. It is a heterocyclic compound that belongs to the pyrrolopyridine family and has a molecular weight of 213.22 g/mol. HPP-4382 has shown promising results in various studies, and its unique properties make it an essential compound for further research.

Scientific Research Applications

Synthesis and Catalytic Applications

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, as a heterocyclic compound, is structurally related to pyrrolopyridine and pyrrolidine scaffolds, known for their versatile applications in medicinal chemistry and pharmaceutical synthesis. The compound's structural similarity to these frameworks suggests its potential utility in the synthesis of bioactive molecules. The pyrrolopyridine scaffold is particularly noteworthy for its role in the design of kinase inhibitors, owing to its ability to interact with kinases through multiple binding modes, making it a key element in medicinal chemistry (Wenglowsky, 2013). Similarly, the pyrrolidine ring is used to obtain compounds for treating human diseases due to its contributions to stereochemistry and 3D structure of molecules, enhancing the pharmacophore space exploration (Li Petri et al., 2021).

Biological Significance and Applications

The biologically active pyrimidine appended optical sensors have established the significance of compounds containing heteroatoms like N-heterocycles in organic chemistry. These compounds, due to their ability to form coordination and hydrogen bonds, are suitable for use as sensing probes. Their applications span genetics, pharmacology, microbiology, and other fields, emphasizing their importance in various biological and medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name |

6-(2-hydroxyethyl)-7H-pyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-4-11-6-8-7(9(11)13)2-1-3-10-8/h1-3,12H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRNOWMFUAHJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)N1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)